2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol
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Overview
Description
2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol is an organic compound characterized by the presence of a peroxol group, a phenylsulfanyl group, and a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol typically involves the reaction of 2-methyl-1-(phenylsulfanyl)but-3-ene with a suitable peroxide source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the peroxol group into other functional groups.
Substitution: The phenylsulfanyl group can undergo substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structural features make it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The peroxol group can participate in redox reactions, influencing cellular processes and signaling pathways. The phenylsulfanyl group may also interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(phenylsulfanyl)but-3-ene: Lacks the peroxol group, making it less reactive in oxidation reactions.
2-Methyl-1-(phenylsulfanyl)but-3-ene-2-ol: Contains a hydroxyl group instead of a peroxol group, leading to different chemical properties and reactivity.
2-Methyl-1-(phenylsulfanyl)but-3-ene-2-one: Features a carbonyl group, which significantly alters its chemical behavior compared to the peroxol derivative.
Uniqueness
2-Methyl-1-(phenylsulfanyl)but-3-ene-2-peroxol is unique due to the presence of both a peroxol group and a phenylsulfanyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Properties
CAS No. |
61696-96-6 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
(2-hydroperoxy-2-methylbut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-11(2,13-12)9-14-10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 |
InChI Key |
QZLQBMIGBYSYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)(C=C)OO |
Origin of Product |
United States |
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